6-Azaspiro[3.5]nonan-9-one hydrochloride is a compound that belongs to the class of spirocyclic amines, which are characterized by their unique structural features and potential biological activities. This compound is notable for its applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals. The hydrochloride salt form enhances its solubility and stability, making it more suitable for biological applications.
6-Azaspiro[3.5]nonan-9-one hydrochloride can be sourced from various chemical suppliers and research institutions specializing in organic synthesis and pharmaceutical development. It is classified under spiro compounds, specifically as a nitrogen-containing spirocyclic compound. The compound's chemical structure can be denoted by the molecular formula and a molecular weight of approximately 150.22 g/mol.
The synthesis of 6-Azaspiro[3.5]nonan-9-one hydrochloride typically involves several key steps:
The synthetic route may involve:
The molecular structure of 6-Azaspiro[3.5]nonan-9-one hydrochloride features a spirocyclic arrangement where a nitrogen atom is incorporated into the spiro framework. The compound exhibits chirality due to its asymmetric carbon centers.
The chemical behavior of 6-Azaspiro[3.5]nonan-9-one hydrochloride includes various reactions typical of amines and carbonyl compounds:
The reactivity profile indicates that 6-Azaspiro[3.5]nonan-9-one hydrochloride can participate in:
The mechanism of action for compounds like 6-Azaspiro[3.5]nonan-9-one hydrochloride typically involves interaction with biological targets such as receptors or enzymes:
Research indicates that similar compounds have shown efficacy as antagonists at muscarinic acetylcholine receptors, suggesting potential applications in treating disorders related to cholinergic signaling.
6-Azaspiro[3.5]nonan-9-one hydrochloride has several scientific uses:
Spirocyclic alkaloids represent a structurally distinctive class of compounds characterized by fused ring systems sharing a single atom, typically nitrogen in azaspiro derivatives. These three-dimensional architectures confer unique pharmacological advantages, including enhanced target selectivity, improved metabolic stability, and superior penetration of biological barriers compared to planar scaffolds. The 6-azaspiro[3.5]nonane framework exemplifies this emerging chemotype, featuring a conformationally restricted bicyclic system with a central nitrogen atom connecting a cyclopropane ring and a six-membered heterocycle containing a ketone functionality at the 9-position. This structural complexity enables precise spatial orientation of pharmacophores critical for interacting with challenging drug targets, particularly within the central nervous system where molecular rigidity often translates to enhanced receptor subtype selectivity and reduced off-target effects [1] [8].
The 6-azaspiro[3.5]nonane scaffold has garnered significant attention in pharmaceutical research due to its balanced molecular properties and synthetic versatility. Characterized by the molecular formula C₈H₁₄ClNO and a molecular weight of 175.66 g/mol, 6-azaspiro[3.5]nonan-9-one hydrochloride exhibits calculated physicochemical parameters (LogP ≈ 0.04, polar surface area ≈ 21 Ų) that favor blood-brain barrier permeability – a crucial attribute for CNS-targeted therapeutics [1] [6]. The hydrochloride salt form significantly enhances aqueous solubility (>50 mg/mL), facilitating in vitro and in vivo pharmacological evaluation [1].
X-ray crystallographic analyses of analogous structures reveal a characteristic chair conformation in the six-membered ring with the nitrogen atom adopting a trigonal planar geometry, positioning it optimally for interactions with biological targets. The carbonyl group at position 9 serves as a versatile synthetic handle for structural diversification through reductive amination, nucleophilic addition, or Grignard reactions, enabling efficient generation of structure-activity relationship (SAR) libraries [1]. The inherent strain within the cyclopropane moiety contributes to unique electronic properties and potential for ring-opening reactions under physiological conditions, though the scaffold demonstrates sufficient stability for pharmaceutical development when stored at -20°C under inert atmosphere [1] .
Scaffold | Ring System | Molecular Formula | Key Structural Features | Therapeutic Applications |
---|---|---|---|---|
6-Azaspiro[3.5]nonan-9-one | Cyclopropane + piperidone | C₈H₁₄ClNO | Ketone at 9-position, tertiary amine | mAChR antagonists, kinase inhibitors |
6-Azaspiro[2.5]octane | Cyclopropane + pyrrolidine | C₇H₁₃N | Smaller ring system, no carbonyl | M4 mAChR antagonists (e.g., VU6015241) |
1-Oxa-6-azaspiro[3.5]nonane | Cyclopropane + morpholine | C₇H₁₄ClNO | Oxygen instead of methylene | Building block for CNS drugs |
6-Azaspiro[3.5]nonan-1-ol | Cyclopropane + piperidinol | C₈H₁₅NO | Hydroxyl instead of ketone | Neuromodulator intermediates |
The synthetic accessibility of this scaffold has been demonstrated through multi-step sequences starting from commercially available precursors. Key synthetic challenges include controlling diastereoselectivity at the spiro junction and preventing decomposition of the strained cyclopropane ring during purification. Industrial-scale production optimization has focused on catalyst selection (e.g., NaH or LiAlH₄) and maintaining inert reaction conditions to suppress side reactions, with current methodologies achieving ≥97% purity [1] [7]. The scaffold's versatility is evidenced by its application across diverse therapeutic areas, including antipsychotics (e.g., structural analogs of spiperone), kinase inhibitors (e.g., entrectinib derivatives), and antibiotics, demonstrating its broad utility in addressing unmet medical needs through rational drug design [1].
Muscarinic acetylcholine receptors (mAChRs), classified as M₁-M₅ subtypes within the Class A GPCR family, represent compelling targets for neurological therapeutics due to their modulation of critical CNS functions including cognition, movement, and reward pathways. Historically, developing subtype-selective ligands has been challenging due to high sequence homology (>80%) in the orthosteric binding site across subtypes [2] [8]. The 6-azaspiro[3.5]nonane scaffold addresses this challenge through its preorganized three-dimensional structure that enables selective interactions with less-conserved allosteric regions of mAChR subtypes, particularly M₄ [2] .
Research has established that the conformational restriction imposed by the spirocyclic framework reduces the entropic penalty upon receptor binding, significantly enhancing binding affinity and subtype selectivity. For instance, compound VU6015241 (featuring a 6-azaspiro[2.5]octane core structurally analogous to the [3.5] system) demonstrated exceptional selectivity for human M₄ receptors (Kᵢ = 43.3 nM) with >230-fold selectivity over M₂ receptors and negligible activity at M₁, M₃, and M₅ subtypes at concentrations up to 10,000 nM [2] . This selectivity profile represents a substantial improvement over first-generation non-selective muscarinic antagonists like atropine, which interact indiscriminately with all mAChR subtypes and produce dose-limiting adverse effects [8].
Compound | Core Structure | Western Aryl Group | Eastern Pendant | hM4 IC₅₀ (nM) | Selectivity (hM4/hM2) | CYP2D6 Inhibition (µM) |
---|---|---|---|---|---|---|
VU6011185 | 6-Azaspiro[2.5]octane | 2-Chloro-5-fluorophenyl | Cyclohexyl | 18 | ~20-fold | Not reported |
Compound 10 | R-6-Azaspiro[2.5]octane | 2-Chloro-5-fluorophenyl | Tetrahydropyran | 1.8 | ~900-fold | >30 |
VU6015241 (19) | R-6-Azaspiro[2.5]octane | N-Acetylphenyl | Tetrahydropyran | 71 | >140-fold | >30 |
Compound 17 | R-6-Azaspiro[2.5]octane | 2,3,5-Trifluorophenyl* | Tetrahydropyran | <100 | >50-fold | >30 |
*α-amino gem-deuterated modification
The functional significance of M₄ antagonism centers on its role in dopaminergic pathway modulation within basal ganglia circuitry. Preclinical studies establish that selective M₄ antagonists exhibit profound anti-dystonic and anti-parkinsonian effects by normalizing dopamine release in striatal regions without inducing hyperkinetic side effects [2] [8]. This mechanistic rationale underpins ongoing development of azaspiro derivatives for movement disorders including dystonia, Parkinsonian tremors, and drug-induced dyskinesias. Additionally, the scaffold's favorable brain penetration profile (Kₚ = 0.23-0.38 in rodent models) enables efficacious CNS exposure at moderate doses, addressing a key limitation of many neuromodulatory agents [2] .
Beyond movement disorders, structural diversification of the 6-azaspiro[3.5]nonan-9-one scaffold shows promise for other neurological indications. Replacement of lipophilic substituents with polar heterocycles (e.g., indazole or N-acetyl groups) maintains receptor potency while improving metabolic stability and reducing hERG channel affinity – addressing key attrition factors in CNS drug development. For example, incorporation of an α-amino gem-deuterium motif significantly reduced CYP2D6 inhibition (IC₅₀ >30 µM vs 0.55 µM in non-deuterated analog), demonstrating the scaffold's capacity for optimization toward developable candidate molecules [2] . These advances position azaspiro-based mAChR modulators as promising therapeutic agents for conditions ranging from schizophrenia and attention deficit disorders to neurodegenerative diseases where selective mAChR modulation offers disease-modifying potential [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: